ML367

ATAD5 inhibition DNA damage response chemical probe

Procure ML367 for its unique mechanism as the only well-characterized inhibitor of ATAD5 stabilization. Unlike ATM/ATR/PARP inhibitors, it acts upstream via TEL2 destabilization, suppressing RPA32/CHK1 phosphorylation. Essential for orthogonal synthetic lethality studies in PARP1-deficient models and mapping early DDR signaling events.

Molecular Formula C19H12F2N4
Molecular Weight 334.3 g/mol
Cat. No. B609157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameML367
SynonymsML367;  ML-367;  ML 367; 
Molecular FormulaC19H12F2N4
Molecular Weight334.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NC(=N2)C3=CC=NC=C3)NC4=CC(=C(C=C4)F)F
InChIInChI=1S/C19H12F2N4/c20-15-6-5-13(11-16(15)21)23-19-14-3-1-2-4-17(14)24-18(25-19)12-7-9-22-10-8-12/h1-11H,(H,23,24,25)
InChIKeyLBPYNNJXARHGAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ML367 Procurement Guide: ATAD5 Destabilizer Probe for DNA Damage Response Research


ML367 (CAS 381168-77-0, C₁₉H₁₂F₂N₄, MW 334.32) is a quinazoline-based small-molecule probe developed under the NIH Molecular Libraries Program that inhibits the stabilization of ATPase family AAA domain-containing protein 5 (ATAD5), a protein involved in DNA damage response and genomic stability regulation [1]. It exhibits low micromolar inhibitory activity in ATAD5 destabilizer screening assays and serves as a first-in-class chemical tool for investigating ATAD5-mediated DNA repair pathways [2].

Why Generic ATAD5 Inhibitor Substitution Fails for ML367-Requiring Research Applications


ML367 is currently the only well-characterized small-molecule probe that inhibits ATAD5 stabilization, with no prior art for inhibitors of ATAD5 or TEL2 stabilization existing at the time of its discovery [1]. Unlike broad-spectrum DNA damage response probes that target canonical kinases (e.g., ATM, ATR, DNA-PK, PARP), ML367 acts upstream of these pathways via a distinct mechanism involving TEL2 destabilization and suppression of RPA32 and CHK1 phosphorylation in response to UV irradiation [2]. Consequently, substituting ML367 with alternative DNA repair inhibitors (such as PARP1 inhibitors olaparib or niraparib, ATR inhibitors like AZ20, or CHK1 inhibitors) would interrogate entirely different nodes of the DNA damage response network and fail to recapitulate ML367's unique pharmacological profile, including its ability to sensitize PARP1-deficient cells [3].

ML367 Product-Specific Quantitative Evidence: Comparator-Based Differentiation for Informed Procurement


ML367 ATAD5 Stabilization Inhibition: First-in-Class Probe with IC₅₀ 1.2 μM

ML367 is the first and currently only well-characterized inhibitor of ATAD5 stabilization, exhibiting an IC₅₀ of 1.2 μM in cell-based ATAD5 destabilization assays . Unlike established DNA damage response probes targeting ATM (KU-55933, IC₅₀ ~12.9 nM), ATR (AZ20, IC₅₀ 5 nM), DNA-PK (NU7441, IC₅₀ 14 nM), or PARP1 (olaparib, IC₅₀ 5 nM), which operate at distinct nodes within canonical repair pathways, ML367 uniquely destabilizes ATAD5 via a TEL2-dependent mechanism [1]. In the primary ATAD5-Luc screening assay with 10 μM 5-fluorouridine (5-FUrd) as the DNA damaging agent, ML367 demonstrated concentration-dependent inhibition across a 1.0–46 μM range, confirming its utility as a low-micromolar probe [2].

ATAD5 inhibition DNA damage response chemical probe

Cellular FLAG-ATAD5 Destabilization: ML367 Concentration-Dependent Inhibition in HEK293T Cells

In HEK293T cells transfected with FLAG-tagged ATAD5, ML367 (0–40 μM, 16-hour treatment) produced concentration-dependent inhibition of FLAG-ATAD5 stabilization in both the presence and absence of 20 μM 5-FUrd . Western blot analysis confirmed destabilization of the ATAD5 protein, demonstrating direct cellular target engagement [1]. This cellular activity profile differentiates ML367 from broad-spectrum ATPase inhibitors (e.g., blebbistatin, a non-muscle myosin II ATPase inhibitor with IC₅₀ ~2 μM) which lack ATAD5 specificity and do not recapitulate the DNA damage response blockade observed with ML367 .

cellular target engagement protein destabilization ATAD5

DNA Damage Response Pathway Blockade: ML367 Suppresses UV-Induced RPA32 and CHK1 Phosphorylation

ML367 uniquely blocks general DNA damage responses, including RPA32 phosphorylation and CHK1 phosphorylation, in response to UV irradiation, positioning its mechanism upstream of ATAD5 and distinct from downstream kinase inhibitors [1]. In contrast, established DNA damage response probes such as ATR inhibitors (e.g., AZ20, cellular CHK1 phosphorylation IC₅₀ 50 nM) and CHK1 inhibitors (e.g., CCT241533, CHK1 IC₅₀ 3 nM) directly inhibit the phosphorylation events themselves . ML367's upstream blockade of both RPA32 and CHK1 phosphorylation provides a distinct pharmacological profile, enabling dissection of early DNA damage signaling events that cannot be achieved with downstream kinase inhibitors [2].

DNA damage response phosphorylation inhibition UV irradiation

PARP1-Deficient Cell Sensitization: ML367 Exhibits Synthetic Lethality-Relevant Functional Activity

ML367 sensitized cells possessing a knock-out mutation of the PARP1 gene, demonstrating potential utility as a sensitizer to kill cancer cells defective in PARP1-dependent DNA repair pathways [1]. This functional phenotype is mechanistically distinct from direct PARP inhibition; PARP1 inhibitors (e.g., olaparib, PARP1 IC₅₀ 5 nM; niraparib, PARP1/2 IC₅₀ ~3.8/2.1 nM) directly block PARP enzymatic activity and trap PARP on DNA, whereas ML367 acts via ATAD5 destabilization to achieve sensitization of PARP1-deficient cells [2]. The ability to induce synthetic lethality-like effects through an orthogonal mechanism provides a valuable complementary tool for studying PARP1-deficient contexts without the confounding effects of direct PARP catalytic inhibition [3].

synthetic lethality PARP1 knockout cancer sensitization

ADME Profile and Solubility: ML367 Validated Probe Characteristics with Defined Handling Requirements

ML367 exhibits a defined ADME profile supporting its use as a cellular probe: Log D = 1.58, good PAMPA permeability, moderate PBS buffer solubility exceeding the cell-based assay IC₅₀, and moderate microsomal stability in both rat and human liver microsomes [1]. The compound demonstrated good stability in mouse plasma and maintained integrity across aqueous stability assessments at pH 2, pH 10, and in 5 mM glutathione [2]. DMSO solubility is reported at ≥67 mg/mL (≥200.4 mM) . This well-characterized ADME profile contrasts with uncharacterized analogs or broad ATPase inhibitors that lack validated probe-grade physicochemical characterization, enabling researchers to plan experiments with defined solubility and stability parameters and minimizing experimental variability due to unknown compound behavior [3].

ADME solubility probe validation handling

High-Purity Commercial Availability: ML367 with Validated 99.96% HPLC Purity

ML367 is commercially available with validated high purity (≥99.96% by HPLC) from multiple reputable vendors, including Selleck Chemicals (Cat. No. S0161), MedChemExpress (HY-122198, 99.84% purity), and others . The original NIH probe report specifies that all analogs tested in biological assays had purity greater than 95%, with analytical characterization performed using Agilent Diode Array Detection and mass spectrometry with electrospray ionization [1]. This level of documented purity and analytical characterization exceeds that of many commercially available ATPase inhibitors or uncharacterized ATAD5-active compounds, ensuring reproducible biological activity and minimizing off-target effects attributable to impurities .

compound purity quality control reproducibility

ML367 Optimal Research Applications: Evidence-Based Procurement Scenarios


ATAD5-Mediated DNA Damage Response Pathway Dissection

ML367 is optimally deployed in cellular assays designed to investigate the role of ATAD5 in DNA damage response signaling. As the only well-characterized ATAD5 destabilizer, ML367 (IC₅₀ 1.2 μM) enables selective interrogation of ATAD5-dependent pathways without confounding inhibition of canonical DDR kinases (ATM, ATR, DNA-PK, CHK1/2) [1]. Researchers can treat HEK293T or other relevant cell lines with ML367 (0–40 μM, 16 h) under UV irradiation or 5-FUrd-induced DNA damage conditions to assess RPA32 and CHK1 phosphorylation suppression, thereby mapping upstream DDR signaling events .

PARP1-Deficient Cancer Cell Sensitization Studies

ML367 is uniquely suited for functional studies examining synthetic lethality-like sensitization of PARP1-deficient cancer cells. Unlike direct PARP inhibitors (olaparib, niraparib) that block PARP catalytic activity, ML367 sensitizes PARP1⁻/⁻ cells via ATAD5 destabilization, providing an orthogonal mechanistic approach [1]. Researchers can utilize ML367 in PARP1 knock-out cell models to dissect ATAD5-dependent sensitization mechanisms and evaluate combinatorial strategies with DNA-damaging agents or radiation, without the confounding effects of direct PARP enzyme inhibition .

Chemical Probe Validation and Target Engagement Assays

ML367 serves as a validated chemical probe for confirming ATAD5 target engagement in cellular contexts. Western blot analysis of FLAG-ATAD5 stabilization in transfected HEK293T cells provides a direct readout of target engagement following ML367 treatment (0–40 μM, 16 h) [1]. The compound's defined ADME characteristics (Log D 1.58, good PAMPA permeability, DMSO solubility ≥200.4 mM) enable reproducible cellular assay conditions and minimize solubility-related artifacts . Researchers requiring a positive control for ATAD5 destabilization or seeking to validate secondary assays for ATAD5 modulation will find ML367 essential.

Upstream DNA Damage Signaling Pathway Mapping

ML367's ability to block both RPA32 and CHK1 phosphorylation in response to UV irradiation positions it as a critical tool for mapping early DNA damage signaling events upstream of the canonical ATR-CHK1 and ATM-CHK2 axes [1]. In contrast to ATR inhibitors (e.g., AZ20, cellular CHK1 phosphorylation IC₅₀ 50 nM) or CHK1 inhibitors that directly suppress phosphorylation, ML367 acts via TEL2 destabilization to modulate the pathway at a more proximal node . This application is particularly relevant for researchers investigating the hierarchy of DNA damage signaling or seeking to identify novel regulators of the DDR upstream of established kinase cascades .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for ML367

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.